N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKEZBZHMHEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Enantioselective Synthesis
Diastereoselective Synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
The diastereoselective synthesis of this compound can be approached by establishing the stereocenter at the C1 position of the indane ring with high diastereocontrol. A key strategy involves the diastereoselective reduction of a prochiral ketimine precursor derived from 1-indanone (B140024).
The control of the stereocenter at the C1 position of the indane core is a critical aspect of the synthesis of chiral 1-aminoindanes. One effective method involves the use of a chiral auxiliary, such as (R)-phenylglycine amide, which reacts with 1-indanone to form a chiral ketimine. The subsequent hydrogenation of this intermediate proceeds with facial selectivity, guided by the existing chiral center on the auxiliary. This chirality transfer strategy allows for the creation of the C1 stereocenter with a high degree of stereochemical bias. The chiral auxiliary directs the approach of the reducing agent to one face of the imine double bond, leading to the preferential formation of one diastereomer. Following the reduction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 1-aminoindan (B1206342).
The analysis of the diastereomeric ratio in the products of such reactions is essential to evaluate the effectiveness of the stereocontrol. In the synthesis of (S)-1-aminoindane utilizing (R)-phenylglycine amide as a chiral auxiliary, the diastereoselective hydrogenation of the intermediate ketimine was investigated. The reduction, catalyzed by Raney-nickel at 3.5 bar of hydrogen and 40°C in isopropyl acetate, resulted in the formation of the corresponding N-alkylated 1-aminoindane derivatives with a diastereomeric ratio of 94:6. This ratio was determined by ¹H NMR analysis, which showed distinct signals for the aminoindanyl-CH protons of the two diastereomers at 4.39 ppm and 4.19 ppm. HPLC analysis further confirmed this diastereomeric ratio. The high diastereoselectivity demonstrates the effective transfer of chirality from the phenylglycine amide auxiliary to the newly formed stereocenter at the C1 position of the indane ring. A single crystallization of the hydrochloride salt of the product mixture was sufficient to isolate the major diastereomer in high purity.
Table 1: Diastereoselective Hydrogenation of 1-Indanone Derived Ketimine
| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) |
| Raney-nickel | 3.5 | 40 | i-PrOAc | 94:6 |
Enantioselective Methodologies for Chiral Cyclopropylamine (B47189) and Indane Systems
A variety of enantioselective methodologies have been developed for the synthesis of chiral cyclopropylamines and indane systems, which are the two key structural motifs of the target molecule. These methods aim to produce single enantiomers, which is of high importance in medicinal chemistry. researchgate.net
Chiral catalysts have been successfully employed in the enantioselective synthesis of 1-aminoindane derivatives. Asymmetric Brønsted acid catalysis, for instance, has been used in the intramolecular cyclization of 2-alkenylbenzaldimines to form chiral 1-aminoindenes with high enantioselectivity. chemrxiv.org These can then be reduced to the corresponding 1-aminoindanes.
Furthermore, chiral half-sandwich scandium catalysts have been shown to be effective in the enantioselective [3+2] annulation of aromatic aldimines with alkenes. acs.org This method provides a direct route to multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity (up to >19:1 dr and 99:1 er). acs.org By carefully selecting the chiral ligand, it is possible to achieve diastereodivergent synthesis, providing access to both cis and trans diastereomers. acs.org
For the cyclopropylamine moiety, copper-catalyzed three-component cyclopropene (B1174273) alkenylamination has been developed for the synthesis of polysubstituted chiral cyclopropylamines with high enantioselectivity. This method utilizes a commercial bisphosphine ligand to achieve excellent stereocontrol.
Another widely used chiral auxiliary is the tert-butanesulfinamide group. Chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. Subsequent deprotection provides access to the N-unprotected 1-substituted cyclopropylamines.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 1-aminoindan, dynamic kinetic resolution (DKR) has been successfully applied. nih.gov This chemoenzymatic approach uses a lipase, such as Novozym 435, for the resolution and a palladium catalyst for the in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for a single enantiomer. For the DKR of racemic 1-aminoindan, toluene (B28343) was used as the solvent and 4-chlorophenyl valerate (B167501) as the acyl donor, affording the desired (R)-1-aminoindan with high enantiomeric excess. nih.gov
Bacterial strains, such as Corynebacterium ammoniagenes, have also been utilized for the kinetic resolution of racemic indan (B1671822) derivatives through the enantioselective hydrolysis of amide bonds, yielding the (S)-amine and the unreacted (R)-amide with high enantiomeric excess. longdom.org
Stereochemical Rationalization and Predictive Models
The enantioselective synthesis of this compound hinges on the ability to control the facial selectivity of the reaction at the prochiral center of an appropriate precursor, typically 1-indanone or a derivative thereof. The development of predictive models to rationalize and forecast the stereochemical outcome is crucial for designing efficient synthetic routes.
Application of Quadrant Models for Stereoselectivity Prediction
While specific quadrant models for the asymmetric synthesis of this compound have not been extensively reported in the literature, the general principles of these models can be applied to understand the stereochemical course of its formation. Quadrant models are empirical tools used to predict the stereoselectivity of asymmetric reactions by dividing the space around the reacting center into quadrants and assigning steric priorities to the substituents of the substrate and the chiral reagent.
For the synthesis of this compound, a plausible approach would be the reductive amination of 1-indanone in the presence of cyclopropylamine and a chiral catalyst. A hypothetical quadrant model for such a reaction would consider the steric bulk of the indanone backbone and the approaching nucleophile (cyclopropylamine) in relation to the chiral catalyst.
Table 1: Hypothetical Quadrant Model for Asymmetric Reductive Amination of 1-Indanone
| Quadrant | Steric Hindrance | Favorable Approach | Predicted Stereoisomer |
|---|---|---|---|
| Top-Left | High | Unfavorable | - |
| Top-Right | Low | Favorable | (S)-enantiomer |
| Bottom-Left | Low | Favorable | (R)-enantiomer |
| Bottom-Right | High | Unfavorable | - |
This table represents a simplified, hypothetical model. The actual stereochemical outcome would depend on the specific chiral catalyst and reaction conditions.
The indane nucleus would likely occupy two quadrants, creating a sterically demanding region. The preferred trajectory of the nucleophilic attack would be through the less hindered quadrants, and the stereochemistry of the resulting amine would be determined by which face of the imine intermediate is more accessible. The predictive power of such a model would be highly dependent on the nature of the chiral catalyst and its interaction with the substrate.
Conformational Analysis and its Influence on Stereochemical Outcomes
For the parent compound, 1-aminoindane, computational studies have identified two primary conformers. researchgate.net These conformers are characterized by an equatorial orientation of the amino group, but differ in the orientation of the hydrogens of the amino group relative to the indane ring. researchgate.net The introduction of a cyclopropyl (B3062369) group on the nitrogen atom is expected to introduce additional conformational constraints.
Stability and Interconversion of Stereoisomers
The stereochemical stability of this compound is a crucial factor for its application, particularly in pharmaceuticals where a single enantiomer is often desired. The potential for racemization or epimerization under physiological or storage conditions must be considered.
The primary mechanism for the interconversion of enantiomers of chiral amines involves the inversion of the nitrogen atom. However, for this compound, the stereocenter is a carbon atom (C1), and therefore, nitrogen inversion does not lead to racemization. Interconversion of the (R)- and (S)-enantiomers would require the breaking and reforming of a carbon-carbon or carbon-nitrogen bond at the stereocenter. Such a process typically requires significant energy input and is unlikely to occur under normal conditions.
However, if a deprotonation-reprotonation mechanism at the C1 position were possible, it could lead to racemization. The acidity of the C1 proton is generally low, making this pathway improbable under neutral or basic conditions.
In the context of diastereomers, if a second chiral center were introduced into the molecule, epimerization (the change in configuration at one of several stereocenters) could become a relevant consideration. The thermodynamic stability of the different diastereomers would determine their relative abundance at equilibrium. Factors influencing diastereomeric stability include steric interactions and intramolecular hydrogen bonding.
Table 2: Factors Affecting Stereoisomer Stability
| Factor | Influence on Stability |
|---|---|
| Steric Hindrance | Conformations that minimize steric clash between bulky groups are more stable. |
| Torsional Strain | Staggered conformations are generally more stable than eclipsed conformations. |
| Intramolecular Interactions | Hydrogen bonding or other non-covalent interactions can stabilize specific conformations and diastereomers. |
Reactivity and Functionalization of N Cyclopropyl 2,3 Dihydro 1h Inden 1 Amine
Reactions of the Amine Functionality
The secondary amine in N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is a nucleophilic center and can readily participate in reactions typical of such functional groups.
The lone pair of electrons on the nitrogen atom of this compound allows it to react as a nucleophile with acylating and sulfonylating agents.
Acylation: In a general reaction, N-cyclopropylamines can be acylated using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction yields the corresponding N-cyclopropyl amide. While specific examples for this compound are not detailed in the reviewed literature, the general transformation is a fundamental and expected reaction for this compound.
Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonylated products. The resulting sulfonamides are important intermediates in organic synthesis. For instance, N-sulfonyl cyclopropylamines have been utilized in diastereoselective, visible-light-induced [3+2] cycloaddition reactions with electron-deficient olefins. acs.org The reaction proceeds through the oxidation of a sulfonamide aza-anion to generate a nitrogen-centered radical. acs.org This highlights a potential synthetic utility for the sulfonamide derivative of this compound.
| Reaction | Reagent | Base | Solvent | General Product |
|---|---|---|---|---|
| Acylation | Acyl chloride or Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | N-acyl-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
| Sulfonamidation | Sulfonyl chloride | Pyridine, Triethylamine | Dichloromethane, THF | N-sulfonyl-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
Note: This table represents general conditions and the products are hypothetical based on the expected reactivity of the target molecule.
The nitrogen atom of this compound can also be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.
Alkylation: N-alkylation of secondary amines can be achieved with alkyl halides. However, these reactions can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of tertiary amines.
Arylation: The N-arylation of cyclopropylamines has been a subject of significant research. A general and efficient method for the palladium-catalyzed N-arylation of cyclopropylamine (B47189) and N-arylcyclopropylamines has been developed. nih.gov This methodology utilizes highly active, air-stable, and commercially available π-allylpalladium precatalysts. nih.gov These conditions have been shown to tolerate a range of functional groups and heterocycles, providing access to a wide array of arylated cyclopropylamines. nih.gov For instance, precatalysts like [tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf are effective for monoarylation, while (PtBu3)Pd(crotyl)Cl is suitable for preparing unsymmetrical diarylated products. nih.gov Given this, it is expected that this compound could be successfully arylated using these palladium-catalyzed cross-coupling reactions.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Pd(OAc)2 | (tBu)3P | NaOtBu | Toluene (B28343) | 85 |
| 4-Chloroanisole | Pd(OAc)2 | (tBu)3P | NaOtBu | Toluene | 92 |
| 2-Bromopyridine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 78 |
Data adapted from a study on the N-arylation of N-arylcyclopropylamines and is presented here as analogous reactivity. nih.gov
Transformations Involving the Cyclopropyl (B3062369) Ring
The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway to more complex molecular scaffolds.
The cyclopropane (B1198618) ring in N-cyclopropylamines can be opened through radical or acid-catalyzed pathways. The presence of the nitrogen atom plays a crucial role in activating the ring towards cleavage.
Radical-mediated ring-opening: Single-electron oxidation of the nitrogen in N-cyclopropylamines can generate a nitrogen-centered radical cation. This intermediate can then undergo homolytic cleavage of one of the proximal C-C bonds of the cyclopropyl ring, driven by the release of ring strain. nih.gov This process forms a distonic radical cation, which can be trapped by various radical acceptors.
Acid-catalyzed ring-opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a dicationic intermediate that is susceptible to nucleophilic attack. For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacid leads to cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov The resulting ammonium-carbenium dication can then be trapped by arene nucleophiles. nih.gov While this specific example involves a primary amine, similar reactivity could be anticipated for this compound under strongly acidic conditions.
Following ring-opening, the resulting intermediate can undergo subsequent cyclization reactions. For instance, a ring-opening rearrangement of N-cyclopropylamides in the presence of AlCl3 has been reported to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then lead to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org
N-Cyclopropylamines can act as three-carbon synthons in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient olefins. These reactions are often initiated by the formation of a nitrogen-centered radical, which triggers the ring-opening of the cyclopropyl group to form a 1,3-radical cation or a related intermediate.
Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating these cycloadditions. acs.orgnih.gov In a typical mechanism, the photocatalyst oxidizes the N-cyclopropylamine to a radical cation, which then undergoes ring-opening to form a β-carbon radical and an iminium ion. nih.gov This intermediate then adds to an olefin to form a new carbon-carbon bond, and subsequent radical cyclization and reduction complete the catalytic cycle to afford a cyclopentane (B165970) derivative. nih.gov High diastereoselectivity has been achieved in these reactions, particularly with N-sulfonyl cyclopropylamines. acs.org
| N-Arylcyclopropylamine | Olefin | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-phenylcyclopropylamine | Styrene | Ru(bpz)32 | CH3NO2 | 75 |
| N-(4-methoxyphenyl)cyclopropylamine | Methyl acrylate | Ru(bpz)32 | CH3NO2 | 82 |
| N-(naphthalen-1-yl)cyclopropylamine | Acrylonitrile | Ru(bpz)32 | CH3NO2 | 68 |
Data adapted from a study on the [3+2] cycloaddition of N-arylcyclopropylamines and is presented here as analogous reactivity. nih.gov
Rearrangement Pathways of the Cyclopropyl Moiety
The cyclopropyl group attached to the nitrogen atom is a strained three-membered ring, making it susceptible to various rearrangement reactions, particularly under conditions that generate reactive intermediates at the nitrogen center. While research directly on this compound is specific, the behavior of related N-cyclopropyl systems, such as N-cyclopropylamides and N-cyclopropyl nitrenium ions, provides significant insight into potential transformation pathways.
Key rearrangement pathways for the N-cyclopropyl group often involve ring-opening mechanisms. For instance, studies on N-cyclopropylamides have demonstrated that in the presence of a Lewis acid like aluminum chloride (AlCl₃), a ring-opening rearrangement can occur. rsc.org This process is proposed to proceed through a "Heine-type" aziridine intermediate, leading to the formation of N-(2-chloropropyl)amides or, through subsequent cyclization, 5-methyl-2-oxazolines. rsc.orgresearchgate.net
In systems where a nitrenium ion (a reactive intermediate with a positive charge on a dicoordinate nitrogen) is formed, the cyclopropyl group can undergo distinct rearrangements. Computational and experimental studies on N-cyclopropyl-substituted nitrenium ions show two primary competing pathways:
Cyclopropyl Ring Expansion : This involves a 1,2-shift of a cyclopropyl methylene (B1212753) (CH₂) group to the nitrenium ion center, resulting in the formation of a four-membered azetium ion. This intermediate can then be trapped by nucleophiles like water or alcohols. chemrxiv.org
Ethylene (B1197577) Elimination : This pathway leads to the fragmentation of the cyclopropyl ring, eliminating ethylene and forming an isonitrilium ion. chemrxiv.org
The product distribution between these pathways can be influenced by the stability of the nitrenium ion and the reaction conditions. For example, in the case of the relatively stable N-biphenyl-N-cyclopropyl nitrenium ion, products are derived from both ring expansion and ethylene elimination. In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion primarily yields the product of ethylene elimination. chemrxiv.org
| Reaction Pathway | Key Intermediate | Potential Product Type | Conditions/Influencing Factors |
|---|---|---|---|
| Ring Expansion | Azetium ion | Substituted Azetidine | Nitrenium ion formation, presence of nucleophiles (e.g., ROH, H₂O) |
| Ethylene Elimination | Isonitrilium ion | Isonitrile | Nitrenium ion formation, stability of the nitrenium ion |
| Lewis Acid-Catalyzed Ring Opening | Aziridine-like intermediate | N-(2-halopropyl)amine derivative | Presence of a Lewis acid (e.g., AlCl₃) |
Reactivity of the Indane Scaffold
The indane scaffold, consisting of a benzene (B151609) ring fused to a cyclopentane ring, offers multiple sites for chemical modification. The reactivity can be broadly categorized by transformations on the aromatic ring and the saturated five-membered ring.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the benzene ring of the indane scaffold. wikipedia.org The outcome of such reactions on this compound is primarily governed by the directing effect of the substituents on the aromatic ring. The key substituents are the secondary amine group (part of the cyclopentane ring) and the alkyl portion of the fused cyclopentane ring.
The secondary amine, N-cyclopropyl-amine, is a powerful activating group. lkouniv.ac.in The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, which significantly increases the electron density of the ring and stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the substitution. wikipedia.orglibretexts.org This electron donation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lkouniv.ac.in
Due to this strong resonance effect, the amino group is an ortho, para-director. It preferentially directs incoming electrophiles to the positions ortho and para to the point of attachment of the five-membered ring. In the case of the indane system, the C4 and C6 positions are ortho to the C-N bond, and the C5 position is para. However, steric hindrance from the fused cyclopentane ring and the N-cyclopropyl group may influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include:
Halogenation : Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org
Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, respectively, using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orgyoutube.com
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| N-cyclopropyl-amine | Strong +R (resonance donation), -I (inductive withdrawal) | Strongly Activating | Ortho, Para | C4, C6 (ortho); C5 (para) |
| Fused Alkyl Ring | Weak +I (inductive donation) | Weakly Activating | Ortho, Para | C4, C6 (ortho); C5 (para) |
Modifications of the Cyclopentane Ring
The cyclopentane portion of the indane scaffold is a saturated carbocycle, and its reactivity is characteristic of alkanes. Modifications typically require more forcing conditions than aromatic substitution and often proceed via radical mechanisms. Potential modifications include halogenation, oxidation, and dehydrogenation.
One significant modification is the oxidation of the benzylic carbon (C1), which is adjacent to the aromatic ring. Oxidation at this position can lead to the formation of a 1-indanone (B140024) derivative. Similarly, oxidation of the C2 methylene group is possible, which can ultimately lead to indane-1,3-dione structures. nih.gov These ketone intermediates are highly versatile and can serve as precursors for further functionalization, as discussed in the following section. For example, indanones can be oxidized to ninhydrin (B49086) using reagents like selenium oxide (SeO₂). nih.gov
Cascade Reactions involving Indenone Intermediates
Should the this compound be converted to its corresponding 1-indanone derivative (via hydrolysis of the amine and subsequent oxidation), a rich field of cascade reactions becomes accessible. Indanones are valuable building blocks in organic synthesis. rsc.org
These cascade reactions often involve an initial reaction at the ketone, followed by subsequent intramolecular transformations. For instance, an iodine-catalyzed cascade reaction can be used to synthesize complex indene (B144670) structures. researchgate.net This can involve a Michael addition of a nucleophile (like an indole) to an enone system derived from the indanone, followed by an intramolecular aldol (B89426) condensation. researchgate.net
Furthermore, 1-indanone derivatives can undergo photochemical reaction cascades. Upon photoirradiation, an ortho-photocycloaddition can occur, leading to a strained diene intermediate which can then undergo further thermal rearrangements to form complex polycyclic frameworks. rsc.org Indenone intermediates can also participate in [3+2] cycloaddition reactions with in-situ generated 1,3-dipoles to construct fused cyclopentane rings. rsc.org
Regioselectivity and Chemoselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound—the activated aromatic ring, the secondary amine, the cyclopentane ring, and the cyclopropyl group—presents significant challenges in achieving regioselectivity and chemoselectivity during functionalization.
Regioselectivity primarily concerns the site of substitution on the aromatic ring. As established, the powerful activating and ortho, para-directing nature of the amine group will dominate, directing electrophiles to the C4, C5, and C6 positions. The precise ratio of these isomers will depend on a balance between the electronic directing effects and steric hindrance imposed by the rest of the molecule.
Chemoselectivity refers to the preferential reaction of one functional group over another. The choice of reagents and reaction conditions is critical to control which part of the molecule reacts.
Reaction at the Amine : The lone pair on the nitrogen makes it nucleophilic and basic. It will readily react with acids and electrophiles like acyl chlorides or alkyl halides. To perform reactions on the aromatic ring without interference from the amine, it may be necessary to use a protecting group.
Reaction at the Aromatic Ring : Electrophilic aromatic substitution can be achieved under conditions that are typically mild enough not to affect the saturated cyclopentane or cyclopropyl rings. However, strongly acidic conditions (e.g., for nitration or sulfonation) will protonate the amine, converting it into a deactivating, meta-directing ammonium group (-NHR₂⁺), which would drastically alter the reactivity and regioselectivity.
Reaction at the Cyclopropyl Ring : Rearrangement of the cyclopropyl group typically requires the generation of a reactive species on the adjacent nitrogen, such as a nitrenium ion, or the use of specific Lewis acids. rsc.orgchemrxiv.org These conditions are distinct from those used for typical SEAr, allowing for selective transformations.
Reaction at the Cyclopentane Ring : Modifications like radical halogenation would require conditions (e.g., UV light) that are orthogonal to those used for ionic reactions on the aromatic ring or at the amine.
Achieving a desired transformation on this multifunctional molecule requires careful strategic planning, often involving the use of protecting groups and the selection of highly specific reaction conditions to differentiate between the various reactive sites.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
While one-dimensional (1D) NMR spectra provide information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the unambiguous assignment of the molecular structure. For N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, several 2D NMR techniques are crucial.
Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For the title compound, COSY would show correlations between the protons of the indane and cyclopropyl (B3062369) moieties. For instance, the methine proton at C1 would show a cross-peak with the adjacent methylene (B1212753) protons at C2. libretexts.orgsdsu.edu Similarly, the methine proton of the cyclopropyl group would show correlations with its methylene protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates protons directly to the carbons to which they are attached. sdsu.edu This is essential for assigning the carbon signals in the ¹³C NMR spectrum. Each proton signal in the ¹H NMR spectrum will be correlated to a single carbon signal in the ¹³C NMR spectrum, providing a direct link between the two.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is invaluable for establishing the connectivity between different parts of the molecule. For example, the methine proton at C1 of the indane ring would show a correlation to the carbons of the aromatic ring (C7a and C3a) and to the cyclopropyl carbon attached to the nitrogen, confirming the N-cyclopropyl substitution at the C1 position.
A hypothetical table of expected HMBC correlations is presented below:
| Proton(s) | Expected HMBC Correlations (Carbon atoms) |
| H1 (indan) | C2, C3, C7a, C-cyclopropyl (methine) |
| H2 (indan) | C1, C3, C3a |
| H3 (indan) | C2, C3a, C4, C7a |
| Aromatic Protons | Other aromatic carbons, C3 |
| H (cyclopropyl methine) | C1 (indan), C-cyclopropyl (methylene) |
| H (cyclopropyl methylene) | C-cyclopropyl (methine), other C-cyclopropyl (methylene) |
Predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its structural components: the 2,3-dihydro-1H-inden-1-amine (aminoindan) core and the N-cyclopropyl group.
¹H NMR: The aromatic protons of the indane ring are expected to appear in the downfield region (δ 7.0-7.5 ppm). The methine proton at C1, being attached to a nitrogen atom, would be shifted downfield to approximately δ 4.0-4.5 ppm. The methylene protons at C2 and C3 would resonate in the aliphatic region, likely between δ 1.5 and 3.0 ppm, and would exhibit complex splitting patterns due to geminal and vicinal coupling. The protons of the cyclopropyl group would appear in the upfield region, typically between δ 0.3 and 1.0 ppm for the methylene protons and around δ 2.0-2.5 ppm for the methine proton attached to the nitrogen.
¹³C NMR: The aromatic carbons would give signals in the δ 120-150 ppm range. The C1 carbon, bonded to the nitrogen, would be found around δ 60-70 ppm. The methylene carbons C2 and C3 of the indane ring would appear at approximately δ 30-40 ppm. The cyclopropyl carbons would be significantly shielded, with the methine carbon appearing around δ 30-40 ppm and the methylene carbons at a highly shielded value of δ 5-15 ppm. organicchemistrydata.orgwisc.edudocbrown.info
Below is a table of predicted chemical shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 4.0 - 4.5 | 60 - 70 |
| C2 | 1.8 - 2.2, 2.4 - 2.8 | 30 - 40 |
| C3 | 2.7 - 3.1 | 30 - 40 |
| C4, C5, C6, C7 | 7.0 - 7.5 | 120 - 130 |
| C3a, C7a | - | 140 - 150 |
| Cyclopropyl-CH | 2.0 - 2.5 | 30 - 40 |
| Cyclopropyl-CH₂ | 0.3 - 1.0 | 5 - 15 |
As this compound is a chiral compound, determining its stereochemical purity is critical.
Diastereomeric Purity: If the compound is synthesized in a way that could produce diastereomers (which is not the case for this specific molecule as it only has one stereocenter), ¹H and ¹³C NMR spectroscopy can be used to determine the diastereomeric ratio. Diastereomers have different physical properties and, therefore, will have distinct signals in the NMR spectrum, allowing for their quantification by integration. rsc.org
Enantiomeric Purity: Enantiomers are spectroscopically indistinguishable under achiral conditions. To determine the enantiomeric excess (ee), a chiral auxiliary is used. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). rsc.orgresearchgate.netlibretexts.org
Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a CDA, such as Mosher's acid chloride, to form a mixture of diastereomeric amides. acs.org These diastereomers will have distinct NMR signals, and the ratio of their integration will correspond to the enantiomeric ratio of the original amine. acs.orgnih.gov
Chiral Solvating Agents (CSAs): A CSA, like (R)- or (S)-BINOL, can be added to the NMR sample of the amine. rsc.orgbath.ac.ukacs.org The CSA forms transient diastereomeric complexes with each enantiomer of the amine, which will have slightly different chemical shifts in the ¹H NMR spectrum. This allows for the determination of the enantiomeric excess without chemical modification of the analyte. libretexts.orgyoutube.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₅N), the exact mass would be 173.1204 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following key fragmentation pathways for a secondary amine: libretexts.orglibretexts.org
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For the title compound, this could involve the loss of a propyl radical from the indane ring, leading to a resonance-stabilized iminium ion. Alternatively, cleavage of the bond between C1 and the indane ring could occur.
Loss of the Cyclopropyl Group: Fragmentation could involve the loss of the cyclopropyl group to give an ion corresponding to the 1-aminoindan (B1206342) cation.
Fragmentation of the Indane Ring: The indane ring itself can undergo fragmentation, for example, through a retro-Diels-Alder reaction, leading to the loss of ethene.
A table of expected major fragments is provided below:
| m/z | Possible Fragment Identity |
| 173 | [M]⁺ (Molecular ion) |
| 158 | [M - CH₃]⁺ |
| 144 | [M - C₂H₅]⁺ or [M - NCH]⁺ |
| 132 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 117 | [Indane]⁺ |
| 91 | [Tropylium ion]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected IR absorptions are:
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.
C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the aromatic ring will appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching vibrations of the indane and cyclopropyl groups will be observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-N Stretch: A medium absorption band for the C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. nih.gov
For this compound, which has one stereocenter at C1, X-ray crystallography could unambiguously determine the absolute configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image. nih.gov
The crystal structure would also provide precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the five-membered ring of the indane moiety and the orientation of the cyclopropyl group relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding involving the N-H group, which can influence the physical properties of the compound. While no crystal structure for the title compound is publicly available, analysis of related N-substituted guanidines and other small molecules demonstrates the power of this technique in elucidating detailed structural features. mdpi.comnih.gov
Analysis of Crystal Structures for Conformation and Packing
The conformation of this compound is largely dictated by the orientation of the cyclopropyl and amino groups relative to the indane core. Studies on cyclopropylamine (B47189) and its derivatives have consistently shown a preference for a trans conformation, where the amino group is positioned opposite to the plane of the cyclopropane (B1198618) ring. This arrangement is considered the most stable due to minimized steric hindrance. In the case of this compound, it is highly probable that the cyclopropyl group also adopts a conformation that minimizes steric interactions with the bulky indane substituent.
Visualization of Bond Lengths and Angles
The following table provides representative bond lengths and angles for the key structural motifs within this compound, based on data from analogous structures.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| C-C (cyclopropyl) | 1.51 | C-C-C (cyclopropyl) | 60 |
| C-N | 1.47 | C-N-C | 112 |
| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120 |
| C-C (aliphatic in indane) | 1.54 | H-C-H (aliphatic) | 109.5 |
Analytical Methodologies for Research Scale Characterization
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is an indispensable tool for the analysis of N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, allowing for the separation of the target compound from impurities, starting materials, and byproducts, as well as the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice. The aromatic nature of the indane core and the presence of the amine group allow for effective separation and detection.
A typical HPLC method for analyzing this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the indane ring system. The maximum absorbance is typically observed in the range of 260-280 nm.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its volatility and thermal stability. Given the amine's boiling point, GC is a suitable method for purity determination. The compound is volatilized and passed through a capillary column coated with a stationary phase. Non-polar or moderately polar columns, such as those with a dimethylpolysiloxane or a 5% phenyl-substituted polysiloxane phase, are generally effective.
A temperature programming approach is typically used, where the column temperature is gradually increased to facilitate the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For structural confirmation and identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of the eluted compounds.
Since this compound is a chiral molecule, existing as a pair of enantiomers, the determination of its enantiomeric purity is crucial, especially in stereoselective synthesis. Chiral chromatography is the most effective method for separating and quantifying these enantiomers. yakhak.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates and benzoates, are widely successful for the resolution of a broad range of chiral amines. yakhak.org For this compound, a column like Chiralcel® OD-H or Chiralpak® AD-H could be employed. The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The choice and proportion of the modifier can significantly influence the separation factor and resolution.
Interactive Data Table: Representative Chiral HPLC Conditions
| Parameter | Value |
| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry can be employed for the quantification of this compound in solution. The presence of the benzene (B151609) ring within the indane structure results in characteristic UV absorption. A solution of the compound in a suitable solvent, such as ethanol or methanol, will exhibit an absorption maximum (λmax) in the UV region, which can be used to determine its concentration by applying the Beer-Lambert law.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is straightforward and cost-effective for routine concentration measurements, provided that no other components in the sample absorb at the analytical wavelength.
Derivative spectrophotometry can also be utilized to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the accuracy of quantification in the presence of impurities.
Characterization of Novel Derivatives and Intermediates
The synthesis of novel derivatives of this compound or the optimization of its synthetic route necessitates the thorough characterization of all new compounds and key intermediates. This is achieved through a combination of spectroscopic and chromatographic techniques.
Upon successful synthesis and purification of a new derivative, its identity and structure are confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. IR spectroscopy helps to identify the presence of key functional groups.
Chromatographic techniques, as described above, are then used to assess the purity of the newly synthesized compound. HPLC and GC are employed to determine the percentage of the desired product and to identify any residual starting materials or byproducts. If the new derivative is chiral, chiral chromatography is essential to determine the enantiomeric excess.
The characterization of synthetic intermediates follows a similar protocol. While the full battery of analytical techniques may not be necessary for every intermediate, key intermediates that are isolated and purified are typically characterized by at least ¹H NMR and MS to confirm that the desired transformation has occurred before proceeding to the next synthetic step.
Strategic Utility in Organic Synthesis As a Building Block
Precursor in the Construction of Complex Molecular Architectures
The inherent reactivity of the cyclopropyl (B3062369) group and the stereochemically defined indane moiety make N-cyclopropyl-2,3-dihydro-1H-inden-1-amine an attractive starting material for the synthesis of intricate molecules.
The aminoindane framework is a well-established structural motif in medicinal chemistry and serves as a robust scaffold for the construction of fused polycyclic systems. researchgate.netresearchgate.net The presence of the N-cyclopropyl group introduces a point of reactivity that can be exploited for ring-expansion or annulation reactions. For instance, acid-mediated intramolecular Friedel–Crafts-type reactions are a common strategy for building fused ring systems. rsc.orgnih.govnih.gov While direct examples involving this compound are not prevalent in readily available literature, the principle can be applied. The amine can be derivatized to introduce a suitable tether and electrophilic partner, which can then undergo cyclization onto the aromatic ring of the indane, leading to novel polycyclic structures.
Furthermore, ring-opening reactions of N-cyclopropyl-amides, prompted by Lewis acids, can lead to the formation of other heterocyclic systems like 2-oxazolines. researchgate.net This suggests that this compound could be transformed into an amide and subsequently undergo rearrangement to generate fused or spirocyclic systems incorporating the indane core. The table below outlines representative conditions for Friedel-Crafts type cyclizations that could be adapted for derivatives of this compound.
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Intramolecular Cycloaromatisation | CF3SO3H | DCM | Room Temp | 84 | rsc.orgnih.govnih.gov |
| Intramolecular Cycloaromatisation | H2SO4 | - | Room Temp | 82 | rsc.orgnih.govnih.gov |
| Lewis Acid-mediated Alkylation | Lewis Acid | - | - | Good | researchgate.net |
The distinct structural features of this compound allow for their selective incorporation into larger, more complex molecules. The indane moiety provides a rigid, three-dimensional element, which can be beneficial for optimizing binding interactions in medicinal chemistry. The cyclopropyl group, a known bioisostere for phenyl rings and other functional groups, can impart unique electronic and conformational properties to a target molecule.
The reactivity of the primary amine allows for a wide range of transformations, including acylation, alkylation, and reductive amination, to append the N-cyclopropyl-aminoindane unit to other molecular fragments. This versatility makes it a useful building block for creating libraries of compounds with diverse functionalities.
Role in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. The modular nature and inherent reactivity of this compound make it a suitable candidate for DOS strategies.
By leveraging the reactivity of the amine functionality, this compound can be readily incorporated into a variety of scaffolds. For example, it can be used as a primary amine component in multi-component reactions, such as the Ugi or Passerini reactions, to generate a wide array of complex amides and esters in a single step. This approach allows for the rapid exploration of chemical space around the cyclopropyl-aminoindane core.
Modular synthesis relies on the assembly of complex molecules from simpler, pre-functionalized building blocks. This compound can serve as a key module in such synthetic strategies. Its primary amine can be protected and the indane backbone further functionalized. Subsequently, the amine can be deprotected and reacted with a diverse set of coupling partners. This modular approach allows for the systematic variation of different parts of the final molecule, facilitating the optimization of its properties.
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Several green chemistry approaches can be considered for the synthesis and application of this compound and its derivatives. unibo.itmdpi.com For instance, the synthesis of related aminoindane derivatives has been achieved through efficient, high-yield methods. nih.gov
Potential green chemistry strategies applicable to the synthesis of this compound could include:
Biocatalysis: The use of enzymes for the stereoselective synthesis of the amine could reduce the need for chiral auxiliaries and resolving agents. mdpi.com
Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in many organic transformations, including the formation of heterocyclic compounds. mdpi.com
Solvent-free or aqueous reaction conditions: Conducting reactions in water or without a solvent can dramatically reduce the environmental impact of a synthetic process. mdpi.com
The table below summarizes some green synthetic methods that could be adapted for reactions involving this compound.
| Green Chemistry Approach | Potential Application | Advantages | Reference |
| Biocatalysis | Enantioselective synthesis of the amine | High selectivity, mild reaction conditions, reduced waste | mdpi.com |
| Microwave Irradiation | Synthesis of derivatives and fused systems | Reduced reaction times, increased yields | mdpi.com |
| Solvent-Free Reactions | Acylation or alkylation of the amine | Reduced solvent waste, simplified workup | mdpi.com |
Atom Economy and Efficiency in Transformations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the context of this compound, its application as a building block is being evaluated for its potential to participate in reactions that maximize the incorporation of its molecular framework into the final product, thereby minimizing waste.
While specific, quantifiable atom economy data for reactions involving this compound is not extensively documented in publicly available research, the inherent reactivity of the cyclopropylamine (B47189) moiety suggests its potential in addition and condensation reactions. These reaction types are generally considered to have higher atom economy compared to substitution or elimination reactions, which inherently generate byproducts.
Table 1: Theoretical Atom Economy in Reactions Involving Cyclopropylamines
| Reaction Type | General Reactants | General Products | Theoretical Atom Economy |
| Amide Coupling | Cyclopropylamine, Carboxylic Acid | Amide, Water | High (loss of H₂O) |
| Reductive Amination | Cyclopropylamine, Carbonyl | Secondary Amine, Water | High (loss of H₂O) |
| Michael Addition | Cyclopropylamine, α,β-Unsaturated Carbonyl | β-Amino Carbonyl | 100% |
It is important to note that while the table above provides a theoretical framework, the actual atom economy of a specific reaction can be influenced by factors such as the need for protecting groups, the nature of the solvent, and the reagents used for activation. Future research is needed to provide detailed experimental data on the atom economy of transformations specifically utilizing this compound.
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols is a critical aspect of modern organic chemistry. This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce the environmental impact of chemical synthesis. The use of this compound as a building block is being explored within this framework.
One area of focus is the use of this amine in catalytic processes. As a secondary amine, it has the potential to be used as a ligand for transition metal catalysts or as an organocatalyst itself. Catalytic reactions are inherently more environmentally friendly as they reduce the amount of reagents needed and can often be performed under milder conditions.
For instance, the development of solvent-free or aqueous-based reaction conditions for transformations involving this compound would represent a significant step towards greener synthesis. Microwave-assisted organic synthesis is another technique that could be applied to reactions with this compound to reduce reaction times and energy consumption.
Detailed research on the application of this compound in such environmentally benign protocols is still emerging. The potential for this compound to contribute to greener chemical manufacturing is significant, but further investigation and publication of research findings are necessary to fully realize this potential.
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to N-cyclopropyl-2,3-dihydro-1H-inden-1-amine and its derivatives is paramount. Future research could focus on several promising strategies:
Asymmetric [3+2] Annulation: A highly atom-economical approach would be the enantioselective [3+2] annulation of aromatic aldimines with alkenes, catalyzed by chiral half-sandwich scandium catalysts. acs.org This method offers a direct route to multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. acs.org
Catalytic Asymmetric Iminium Ion Cyclization: The use of chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines presents another elegant pathway to chiral 1-aminoindenes. rsc.org
Kulinkovich-Szymoniak Reaction: This reaction, which utilizes nitriles and Grignard reagents in the presence of a titanium catalyst, could be adapted for the synthesis of the cyclopropylamine (B47189) moiety directly onto a pre-formed indane precursor. chemrxiv.org
Reductive Amination Strategies: One-pot reductive amination of 1-indanone (B140024) with cyclopropylamine using various reducing agents and chiral catalysts could provide a straightforward, albeit potentially less stereoselective, route. researchgate.net
A comparison of potential synthetic starting points is presented below:
| Starting Material | Key Transformation | Potential Advantages | Potential Challenges |
| 1-Indanone | Reductive amination | Readily available starting material | Stereocontrol can be difficult |
| 2-Alkenylbenzaldimines | Iminium ion cyclization | High enantioselectivity | Substrate synthesis required |
| Aromatic aldimines | [3+2] Annulation | High atom economy, high stereoselectivity | Catalyst sensitivity |
| Indane-1-carbonitrile | Kulinkovich-Szymoniak reaction | Direct formation of cyclopropylamine | Reaction optimization may be needed |
Advanced Studies on Stereochemical Control and Derivatization
The chirality of the 1-aminoindane moiety is a critical feature that will likely influence its properties and applications. Therefore, precise control over its stereochemistry is a key area for future research.
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as (R)-phenylglycine amide, in the diastereoselective reduction of a ketimine derived from 1-indanone can yield nearly enantiomerically pure (S)-1-aminoindane. researchgate.net Further exploration of different chiral auxiliaries could optimize this process.
Asymmetric Catalysis: Transition metal-catalyzed asymmetric synthesis, particularly using chiral ligands, offers a powerful tool for establishing the stereocenter. researchgate.net For instance, developing a catalytic system for the asymmetric cyclopropanation of an appropriate indenyl precursor would be a significant advancement. nih.gov
Furthermore, the derivatization of the amine and the indane core will be crucial for tuning the compound's properties.
N-Functionalization: The secondary amine provides a handle for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation, to create a library of analogs. nih.gov
Ring Substitution: Functionalization of the aromatic ring of the indane scaffold through electrophilic aromatic substitution or other modern cross-coupling reactions would allow for the introduction of various substituents to probe structure-activity relationships.
Mechanistic Studies of Unexplored Reaction Manifolds
The cyclopropyl (B3062369) group is known for its unique reactivity, particularly its propensity for ring-opening reactions. nih.govnih.gov Mechanistic studies into the behavior of this compound under various conditions could uncover novel transformations.
Acid-Catalyzed Ring Opening: Investigation of the compound's reactivity in the presence of strong acids could lead to interesting rearrangements and the formation of novel heterocyclic systems. nih.gov The regioselectivity and stereochemistry of such ring-opening reactions would be of fundamental interest.
Photochemical Reactions: Photoinduced single electron transfer (SET) processes involving N-aryl cyclopropylamines have been shown to lead to formal [3+2] cycloadditions with electron-deficient alkenes. chemrxiv.org Studying the photochemical behavior of the title compound could reveal similar or novel cycloaddition pathways.
Radical Reactions: The cyclopropylmethyl radical is known to undergo rapid ring opening. Exploring radical reactions initiated at or near the cyclopropylamine moiety could provide access to a diverse range of molecular architectures.
Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Investigations
Systematic modification of the this compound structure will be essential for understanding how its chemical reactivity and physical properties can be tailored.
Variation of the N-Alkyl Group: Replacing the cyclopropyl group with other small cycloalkyl or linear alkyl groups would help to elucidate the role of ring strain and sterics on the compound's properties.
Substitution on the Indane Ring: As mentioned previously, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the indane moiety would allow for a systematic study of electronic effects on reactivity. nih.gov
Conformationally Restricted Analogs: The synthesis of analogs with additional conformational constraints, for example, through the introduction of bridges or additional rings, could lead to compounds with highly specific properties.
A systematic approach to analog design is outlined in the following table:
| Moiety to be Modified | Examples of Modifications | Property to be Investigated |
| N-Alkyl group | Methyl, ethyl, cyclobutyl, isopropyl | Influence of sterics and electronics on reactivity |
| Indane aromatic ring | Methoxy, nitro, halogen substituents | Electronic effects on reaction mechanisms |
| Indane aliphatic ring | Introduction of substituents or unsaturation | Conformational effects on properties |
Application in Materials Science or Catalyst Development (Non-biological)
The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis and materials science.
Organocatalysis: Chiral primary and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.orgalfachemic.comresearchgate.net The title compound could be explored as a catalyst in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. alfachemic.com
Chiral Ligands for Transition Metal Catalysis: The amine functionality can serve as a coordination site for transition metals. Derivatization of the amine or the indane ring with other coordinating groups could lead to the development of novel chiral ligands for asymmetric catalysis.
Organic Light-Emitting Diodes (OLEDs): Indene (B144670) and amine derivatives are components of some materials used in OLEDs. nih.govmdpi.compku.edu.cn The rigid and chiral nature of this compound, along with the potential for derivatization, makes it an interesting scaffold to investigate for applications in organic electronics. nih.gov
Development of Sustainable Synthesis Protocols and Process Intensification
Future research should also focus on developing environmentally benign and efficient methods for the synthesis of this compound.
Green Chemistry Approaches: This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and processes with high atom economy. benthamscience.combenthamdirect.comnih.govrsc.orgmdpi.com For example, enzymatic resolutions or the use of biocatalysis for key synthetic steps could be explored. rsc.org
Process Intensification: The implementation of process intensification techniques, such as continuous flow chemistry, could offer significant advantages over traditional batch processing. nih.govvapourtec.comnumberanalytics.comnumberanalytics.comaiche.orgfrontiersin.orgresearchgate.net Flow chemistry can lead to improved reaction control, enhanced safety, and easier scalability. nih.govvapourtec.com The development of a continuous flow synthesis for this compound would be a significant step towards its potential large-scale production. whiterose.ac.uk
By pursuing these future research directions, the full potential of this compound as a versatile chemical entity can be unlocked, paving the way for new discoveries and applications in various fields of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
